molecular formula C26H37N5O2 B15288031 (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide

(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide

Cat. No.: B15288031
M. Wt: 451.6 g/mol
InChI Key: BKVTYNFRSRKYSI-KJXAQDMKSA-N
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Description

(8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and other neurological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process includes:

    Alkylation: Introduction of the N-ethyl group.

    Amidation: Formation of the carboxamide group.

    Substitution: Addition of the 3-(dimethylamino)propyl group.

    Allylation: Introduction of the 2-propen-1-yl group.

Each step requires specific reagents and conditions, such as the use of strong bases for deprotonation, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted ergoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other ergoline derivatives. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, it is used to study receptor binding and signal transduction pathways. Its interactions with various neurotransmitter receptors make it a valuable tool for neuropharmacological studies.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects in treating neurological disorders, including migraines and Parkinson’s disease.

Industry

In the pharmaceutical industry, it is used in the development of new drugs. Its complex structure and pharmacological properties make it a candidate for drug discovery and development.

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors, such as dopamine and serotonin receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Lysergic acid diethylamide (LSD)
  • Ergotamine
  • Bromocriptine

Uniqueness

Compared to other ergoline derivatives, (8beta)-N-[[[3-(Dimethylamino)propyl]amino]carbonyl]-N-ethyl-6-(2-propen-1-yl)-ergoline-8-carboxamide has a unique combination of functional groups that confer distinct pharmacological properties. Its specific structure allows for selective receptor binding and unique therapeutic effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H37N5O2

Molecular Weight

451.6 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propylcarbamoyl]-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C26H37N5O2/c1-5-12-30-17-19(25(32)31(6-2)26(33)27-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1

InChI Key

BKVTYNFRSRKYSI-KJXAQDMKSA-N

Isomeric SMILES

CCN(C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C

Canonical SMILES

CCN(C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C)C(=O)NCCCN(C)C

Origin of Product

United States

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